molecular formula C9H7BrFNO2 B11761581 (R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

(R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B11761581
M. Wt: 260.06 g/mol
InChI Key: KPKGNNGKSSRWQJ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a chiral small molecule belonging to the 2H-benzo[b][1,4]oxazin-3(4H)-one class of heterocyclic building blocks. This compound features a rigid planar structure that is of significant interest in medicinal chemistry, particularly for the development of novel anticancer therapeutics . The scaffold is known for its potential to intercalate into DNA, thereby inducing DNA damage in tumor cells, which can lead to the activation of apoptosis (programmed cell death) and autophagy pathways . The specific bromo and fluoro substituents on the aromatic ring, combined with the stereochemistry of the 2-methyl group, make this (R)-enantioenriched derivative a valuable intermediate for constructing more complex, target-specific molecules. It is ideally suited for use in click chemistry via further functionalization of the bromo group, or for exploring structure-activity relationships in drug discovery programs focused on cancer, metabolic diseases, and beyond . This product is intended for research and development purposes only and is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrFNO2

Molecular Weight

260.06 g/mol

IUPAC Name

(2R)-6-bromo-8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C9H7BrFNO2/c1-4-9(13)12-7-3-5(10)2-6(11)8(7)14-4/h2-4H,1H3,(H,12,13)/t4-/m1/s1

InChI Key

KPKGNNGKSSRWQJ-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(O1)C(=CC(=C2)Br)F

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is known for its simplicity and high yield. The reaction conditions are mild, making it compatible with various functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions include substituted benzoxazines and various oxidized or reduced derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that (R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzoxazinones can possess antimicrobial properties against various pathogens. The halogen substitutions in this compound may enhance its effectiveness against resistant strains of bacteria and fungi .
  • Anticancer Potential : Preliminary studies suggest that this compound could inhibit the proliferation of cancer cells. Its unique structure may interact with specific cellular pathways involved in cancer growth .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with 2-amino phenol and appropriate halogenated reagents.
  • Reactions : Key reactions include:
    • N-acylation using chloroacetyl chloride.
    • Cyclization under basic conditions to form the oxazine ring.
    • Halogenation at specific positions to introduce bromine and fluorine .

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various benzoxazinone derivatives against clinical isolates of Staphylococcus aureus. The results indicated that this compound exhibited significant inhibitory effects compared to standard antibiotics .

Case Study 2: Anticancer Properties

In a laboratory setting, this compound was tested against breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of ®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one and its derivatives involves interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit the growth of cancer cells by interfering with cellular pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its structure.

Comparison with Similar Compounds

Structural Features and Substituent Positions

The benzoxazinone scaffold is highly modifiable, with substituent positions and types critically impacting physicochemical and biological properties. Below is a comparison of key analogues:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key References
(R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Br (6), F (8), CH₃ (2) ~283.06* Inferred
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one Br (6), F (5) 246.03
8-Bromo-4-((5-methylisoxazol-3-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one Br (8), 5-methylisoxazole (4) 335.16
6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one Br (6), Cl (5) 262.49
8-Bromo-6-methoxy-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Br (8), OCH₃ (6), CH₃ (2) 272.09

*Calculated based on molecular formula C₉H₆BrFNO₂.

Key Observations:

  • Positional Effects : Bromine at position 6 (as in the target compound) is less common than at position 8 in reported analogues. Fluorine at position 8 is unique to the target, whereas fluorine at position 5 is seen in .
  • Steric Effects : The methyl group at position 2 may influence conformational flexibility and chiral recognition in biological systems .

Challenges for the Target Compound :

  • Regioselective introduction of bromine (C6) and fluorine (C8) demands carefully designed precursors.
  • Stereochemical control at position 2 necessitates chiral catalysts or enantiomer separation methods.

Predicted SAR for the Target Compound :

  • The bromine-fluorine combination may enhance target binding through halogen bonds.
  • The methyl group at position 2 could reduce metabolic degradation compared to unsubstituted analogues.

Physicochemical Properties

Property Target Compound 6-Bromo-5-fluoro Analogue 8-Bromo-6-methoxy-2-methyl Analogue
Molecular Weight 283.06 246.03 272.09
LogP (Predicted) ~2.5* 2.1 1.9
Topological Polar Surface Area 47.6 Ų 47.6 Ų 47.6 Ų

*Estimated using fragment-based methods.

Solubility and Stability :

  • Bromine and fluorine substituents may reduce aqueous solubility but improve lipid membrane permeability.
  • The methyl group at position 2 could slightly increase lipophilicity compared to unmethylated analogues.

Biological Activity

(R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS Number: 1798336-08-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound has the following chemical structure:

  • Molecular Formula : C8H5BrFNO2
  • IUPAC Name : 6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Physical Form : Solid
  • Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Recent studies indicate that derivatives of this compound exhibit selective inhibition against CDK9, a target implicated in various cancers .

Antitumor Activity

Several studies have evaluated the antitumor efficacy of this compound and related compounds:

CompoundCell LineIC50 (μM)Reference
(R)-6-Bromo...A54917.0
(R)-6-Bromo...MDA-MB-23114.2
5-FluorouracilA54921.2

These results suggest that the compound possesses significant antitumor properties, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil.

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the benzo[b][1,4]oxazine ring can enhance biological activity. For instance, substituents that increase electron density at certain positions tend to improve antiproliferative effects .

Pharmacokinetics and Drug-Likeness

Predictions based on pharmacokinetic models indicate that this compound has favorable properties for drug development:

  • Lipinski's Rule of Five : Most derivatives comply with Lipinski's criteria for drug-likeness, suggesting good oral bioavailability.
  • Blood-Brain Barrier (BBB) Penetration : Some derivatives are predicted to cross the BBB effectively, which is advantageous for treating central nervous system-related conditions .

Case Studies and Applications

Recent research highlights the potential applications of this compound in cancer therapy:

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibits cell proliferation in various cancer cell lines, including lung and breast cancer models .
  • In Silico Studies : Molecular docking studies suggest strong binding affinity to CDK9, supporting its role as a selective inhibitor .

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Reference
CyclizationDMF, K₂CO₃, 18-crown-6, 80°C65-75
Nitro reductionPd/C, H₂, MeOH, rt85

How can conflicting NMR data for regioisomeric benzoxazines be resolved during structural elucidation?

Advanced
Regioisomerism arising from halogen positioning (e.g., 6-bromo vs. 7-bromo) often leads to overlapping spectral signals. To address this:

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons in crowded aromatic regions .
  • Computational modeling : Compare experimental 1^1H/13^{13}C NMR shifts with density functional theory (DFT)-predicted values for candidate structures .
  • X-ray crystallography : Definitive confirmation of regiochemistry and stereochemistry via single-crystal analysis .

Example : In , molecular docking studies validated the spatial orientation of substituents, aligning with NMR-derived assignments.

What experimental design considerations optimize regioselective functionalization of the benzoxazine ring?

Advanced
Regioselectivity in electrophilic substitution (e.g., bromination, acetylation) depends on:

  • Directing groups : Electron-withdrawing substituents (e.g., -F) direct electrophiles to meta/para positions. For 8-fluoro derivatives, bromination favors the 6-position due to fluorine’s ortho/para-directing effects .
  • Catalytic systems : Copper(I) catalysts enhance regioselectivity in one-pot syntheses, as demonstrated in the formation of isoxazole hybrids .
  • Temperature/solvent : Polar aprotic solvents (e.g., acetonitrile) and reflux conditions improve reaction specificity .

Case Study : achieved >90% regioselectivity for 7-bromo derivatives using CuI catalysis at 60°C.

How are anthelmintic or antibacterial activities of this compound evaluated in vitro?

Q. Advanced

  • Anthelmintic assays : Adult worm motility assays (e.g., Haemonchus contortus) in PBS, with albendazole as a positive control. EC₅₀ values are calculated via dose-response curves .
  • Antibacterial screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Synergy with β-lactams is assessed via checkerboard assays .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices .

Q. Data from Analogues :

BioactivityEC₅₀/IC₅₀ (μM)Target OrganismReference
Anthelmintic12.3 ± 1.2H. contortus
Antibacterial28.7 ± 3.1S. aureus

What computational approaches predict the metabolic stability of this compound?

Q. Advanced

  • ADMET prediction : Tools like SwissADME or ADMETLab estimate metabolic susceptibility (e.g., CYP450 oxidation) based on lipophilicity (LogP) and topological polar surface area (TPSA) .
  • Molecular dynamics (MD) : Simulate interactions with human serum albumin (HSA) to assess plasma protein binding .
  • Metabolite identification : LC-MS/MS fragmentation patterns compared with in silico metabolite prediction (e.g., GLORYx) .

Example : Derivatives with TPSA >80 Ų showed reduced blood-brain barrier penetration in MD simulations .

How are synthetic intermediates characterized to ensure enantiomeric purity?

Q. Basic

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane:isopropanol (90:10) to resolve enantiomers. Retention times are compared to racemic standards .
  • Optical rotation : Measure specific rotation ([α]D) in chloroform or methanol; the (R)-enantiomer typically exhibits positive rotation .
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration by matching experimental and simulated VCD spectra .

What strategies mitigate decomposition during storage of halogenated benzoxazines?

Q. Advanced

  • Stabilization : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photolytic dehalogenation .
  • Lyophilization : Convert hygroscopic derivatives into stable lyophilized powders .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies degradation pathways (e.g., hydrolysis of the oxazinone ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.